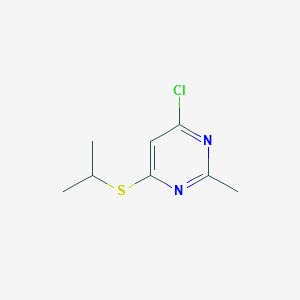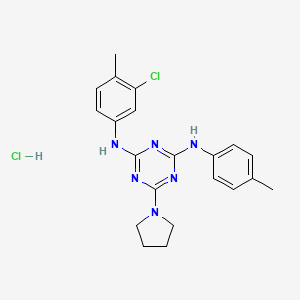![molecular formula C22H20N4O4S B2594627 1-bencil-N-(1,1-dióxido-tetrahidrotio-fen-3-il)-4-oxo-1,4-dihidropiridina[1,2-a]pirrolo[2,3-d]pirimidina-2-carboxamida CAS No. 881292-83-7](/img/structure/B2594627.png)
1-bencil-N-(1,1-dióxido-tetrahidrotio-fen-3-il)-4-oxo-1,4-dihidropiridina[1,2-a]pirrolo[2,3-d]pirimidina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol han llamado la atención por sus propiedades antivirales. En particular, el compuesto ha sido investigado por sus efectos inhibitorios contra los virus de la influenza A y CoxB3 . La investigación adicional podría explorar su potencial como un nuevo agente antiviral.
Actividades antiinflamatorias y analgésicas
Ciertos derivados del indol exhiben efectos antiinflamatorios y analgésicos. Por ejemplo, la (S)-N-(1-(benzo[d]tiazol-2-ilamino)-3-(1H-indol-2-il)-1-oxopropan-2-il)-N-(4-nitrofenilsulfonil)benzamida y la (S)-N-(benzo[d]tiazol-2-il)-1-(4-nitrofenilsulfonil)pirrolidina-2-carboxamida han demostrado actividades prometedoras en este sentido .
Potencial anticancerígeno
Los derivados del indol se han explorado como posibles agentes anticancerígenos. Si bien los estudios específicos sobre el compuesto son limitados, las estructuras relacionadas basadas en el indol han mostrado actividad contra varias líneas celulares cancerosas, incluidas las células de cáncer de próstata, páncreas y leucemia linfoblástica aguda . Las investigaciones adicionales podrían dilucidar sus mecanismos y eficacia precisos.
Actividad antituberculosa
La síntesis de derivados de (E)-1-(2-(1H-indol-3-il)-5-(piridin-4-il)-1,3,4-oxadiazol-3(2H)-il)-3-(sustituido-fenil)prop-2-en-1-ona derivados de la piridina y el indol dio lugar a compuestos evaluados para la actividad antituberculosa in vitro contra Mycobacterium tuberculosis (H37Ra MTB) y Mycobacterium bovis (BCG). Estos derivados podrían contribuir potencialmente a la lucha contra la tuberculosis .
Actividad citotóxica
Los derivados sustituidos de (1-(bencil)-1H-1,2,3-triazol-4-il)-(piperazin-1-il)metanona se han sintetizado y evaluado para su citotoxicidad in vitro contra varias líneas celulares, incluidas las células BT-474, HeLa, MCF-7, NCI-H460 y HaCaT. Estas investigaciones proporcionan información sobre su potencial como agente anticancerígeno .
Otras actividades biológicas
Los derivados del indol también pueden exhibir actividades antioxidantes, antimicrobianas, antituberculosas, antidiabéticas y antimaláricas, entre otras. Explorar estas diversas propiedades podría descubrir nuevas aplicaciones terapéuticas .
En resumen, la intrincada estructura del compuesto abre vías emocionantes para la investigación y el desarrollo terapéutico. Su potencial biológico multifacético justifica una mayor investigación en estos diversos campos. 🌟 .
Mecanismo De Acción
Target of Action
The primary target of the compound 1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, also known as 6-benzyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, are the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as a potent and selective GIRK1/2 activator . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by the compound affects the GPCR signaling pathways . These pathways play a crucial role in numerous physiological processes and potential targets for various indications .
Pharmacokinetics
In terms of ADME properties, the compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has good bioavailability.
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability . This can have various molecular and cellular effects, depending on the specific physiological context.
Análisis Bioquímico
Biochemical Properties
1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent and selective activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate cellular excitability. The compound’s interaction with GIRK1/2 channels is particularly noteworthy, as it displays nanomolar potency and improved metabolic stability .
Cellular Effects
1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide influences various cellular processes. It modulates cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s activation of GIRK channels leads to hyperpolarization of the cell membrane, reducing neuronal excitability . This effect is significant in the context of neurological disorders, where modulation of neuronal activity is crucial.
Molecular Mechanism
The molecular mechanism of 1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its binding interactions with GIRK channels. The compound binds to the GIRK1/2 channel subtype, leading to its activation . This activation results in the opening of the potassium channel, allowing potassium ions to flow out of the cell, thereby hyperpolarizing the cell membrane. This process reduces the likelihood of action potential generation, thus modulating neuronal excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have been observed to change over time. The compound exhibits good stability and does not degrade rapidly under standard laboratory conditions . Long-term studies have shown that its effects on cellular function remain consistent over extended periods, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of 1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects . At higher doses, some toxic effects have been observed, including disruptions in normal cellular functions and potential toxicity to certain cell types . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is involved in specific metabolic pathways. It interacts with enzymes and cofactors that are part of the metabolic processes within cells . The compound’s activation of GIRK channels influences metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, 1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is crucial for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization influences its interactions with other biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
6-benzyl-N-(1,1-dioxothiolan-3-yl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-21(23-16-9-11-31(29,30)14-16)18-12-17-20(26(18)13-15-6-2-1-3-7-15)24-19-8-4-5-10-25(19)22(17)28/h1-8,10,12,16H,9,11,13-14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPJNGMDBJGRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
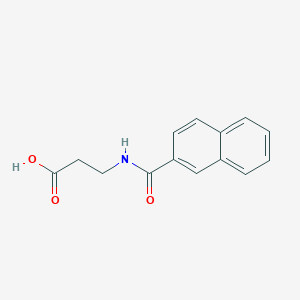
![N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2594545.png)
![2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2594546.png)
![2-Ethyl-5-((3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2594550.png)

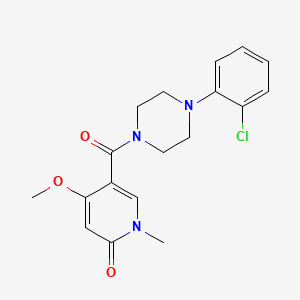
![N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594555.png)
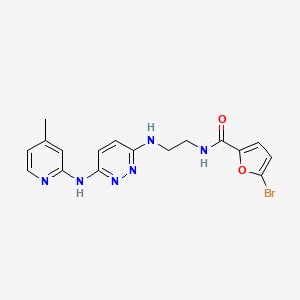
![Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate](/img/structure/B2594558.png)
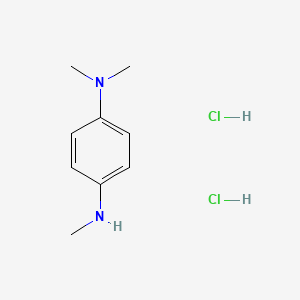
![Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2594560.png)
![N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2594561.png)
